2,3,5,6-Tetramethylphenylboronic acid
Overview
Description
2,3,5,6-Tetramethylphenylboronic acid is a biochemical compound with the linear formula C6H(CH3)4B(OH)2 . It has a molecular weight of 178.04 . It is often used in palladium-catalyzed coupling reactions for drug synthesis .
Molecular Structure Analysis
The molecular structure of 2,3,5,6-Tetramethylphenylboronic acid is represented by the formula C6H(CH3)4B(OH)2 . This indicates that the molecule consists of a boronic acid group attached to a phenyl ring that is substituted with four methyl groups .Physical And Chemical Properties Analysis
2,3,5,6-Tetramethylphenylboronic acid is a solid with a melting point of 145-148 °C . Its predicted boiling point is 351.2±52.0 °C, and its predicted density is 1.03±0.1 g/cm3 .Scientific Research Applications
1. Supramolecular Construction
Tetraboronic acids, derived from tetraphenylmethane and tetraphenylsilane, demonstrate the use of hydrogen bonding of boronic acids in supramolecular construction. These compounds form diamondoid networks through hydrogen bonding, useful for making ordered materials with predictable architectures and properties of porosity (Fournier et al., 2003).
2. π-Conjugation Studies
2,3,4,5-Tetraphenylboroles substituted with aromatic heterocycles (e.g., thiophene, furan, pyrrole) have been studied to understand π-conjugation between aromatic and antiaromatic rings. This research contributes to the understanding of Lewis acidity and molecular interactions in boronic compounds (Braunschweig et al., 2012).
3. Synthesis of Tetrahydrobenzo[b]pyrans
Phenylboronic acid, a structurally related compound, has been utilized as a catalyst for synthesizing tetrahydrobenzo[b]pyrans. This demonstrates the role of boronic acids in facilitating efficient and environmentally friendly organic reactions (Nemouchi et al., 2012).
4. Antiproliferative Potential in Cancer Research
Studies on phenylboronic acid and benzoxaborole derivatives have shown significant antiproliferative activity against cancer cells, indicating the potential of boronic acid derivatives in experimental oncology (Psurski et al., 2018).
5. Ligand Synthesis for Phosphorus Centers
Research on tetraarylphenyls, such as 2,3,5,6-tetrakis(p-tert-butylphenyl)benzene, highlights their role as ligands in the synthesis of compounds with low-coordinate phosphorus centers. This is significant in the field of inorganic chemistry (Shah et al., 2000).
6. Polymorphic Control in Crystallization
2,6-Dimethoxyphenylboronic acid, a related compound, has been used to study the control of polymorphic outcome in crystallization, demonstrating the role of boronic acids in material science and crystal engineering (Semjonova & Be̅rziņš, 2022).
Safety And Hazards
properties
IUPAC Name |
(2,3,5,6-tetramethylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2/c1-6-5-7(2)9(4)10(8(6)3)11(12)13/h5,12-13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMVUEOVWMZJBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC(=C1C)C)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584122 | |
Record name | (2,3,5,6-Tetramethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetramethylphenylboronic acid | |
CAS RN |
197223-36-2 | |
Record name | (2,3,5,6-Tetramethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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